N-((4-Fluorophenyl)methyl)ethanamide
Description
Contextualization within Fluorinated Organic Compounds
The introduction of fluorine into organic molecules can dramatically alter their biological and chemical properties. Fluorine is the most electronegative element, and its presence can affect a compound's acidity, basicity, metabolic stability, and lipophilicity. These modifications are highly sought after in fields like medicinal chemistry and materials science.
N-((4-Fluorophenyl)methyl)ethanamide serves as a prime example of a fluorinated organic compound. The 4-fluorophenyl group is a common motif in many biologically active compounds. The fluorine atom can enhance binding affinity to target proteins, improve metabolic stability by blocking sites of oxidation, and increase membrane permeability. Structurally similar compounds, where the fluorine is replaced by other halogens like chlorine or bromine, exhibit different electronic properties and reactivity, highlighting the unique influence of the fluorine atom. smolecule.com
Academic Significance and Research Opportunities
The academic significance of this compound lies primarily in its role as a versatile building block in organic synthesis. smolecule.com Its structure allows for further chemical modifications, making it a valuable starting material for the creation of more complex molecules with potential applications in various research areas.
Detailed research findings on compounds with similar structural motifs suggest several promising avenues for investigation:
Medicinal Chemistry: Phenylacetamide derivatives have been explored for their potential as anticancer and antimicrobial agents. nih.govnih.gov The fluorinated structure of this compound makes it a candidate for the development of novel therapeutic agents with potentially enhanced efficacy. smolecule.comontosight.ai Research into related complex amides has shown potential for anti-inflammatory, and other biological activities. ontosight.aiontosight.ai
Agrochemicals: The N-(4-fluorophenyl) moiety is present in some herbicides. iucr.org This suggests that derivatives of this compound could be investigated for their potential use in agriculture.
Materials Science: Fluorinated compounds are used in the production of specialty polymers and other materials. smolecule.com The properties of this compound could be leveraged in the synthesis of new materials with desired characteristics.
The synthesis of this compound can be achieved through methods such as the amidation reaction of 4-fluorobenzylamine (B26447) with acetic anhydride (B1165640) or through reductive amination of 4-fluorobenzaldehyde (B137897). smolecule.com These established synthetic routes provide a solid foundation for researchers to produce the compound and explore its potential applications. The exploration of its derivatives and their biological activities remains a fertile ground for future academic and industrial research.
Structure
3D Structure
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c1-7(12)11-6-8-2-4-9(10)5-3-8/h2-5H,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNHPSHMZGCDCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393386 | |
| Record name | N-(4-Fluorobenzyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86010-68-6 | |
| Record name | N-(4-Fluorobenzyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Reaction Mechanisms and Kinetics in N 4 Fluorophenyl Methyl Ethanamide Synthesis
Mechanistic Pathways of Key Bond Formations (e.g., Amide Coupling, C-N Bond Formation)
The principal method for synthesizing N-((4-fluorophenyl)methyl)ethanamide is through the N-acylation of (4-fluorophenyl)methanamine. researchgate.net This reaction can be accomplished using various acylating agents, such as acetic anhydride (B1165640) or acetyl chloride. The core of this transformation is a nucleophilic acyl substitution reaction. etsu.edu
The generally accepted mechanism proceeds as follows:
Nucleophilic Attack: The nitrogen atom of the amine, (4-fluorophenyl)methanamine, possesses a lone pair of electrons and acts as a nucleophile. It attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetyl chloride). This step results in the formation of a tetrahedral intermediate. libretexts.org The presence of the electron-withdrawing fluorine atom on the phenyl ring slightly decreases the nucleophilicity of the amine compared to unsubstituted benzylamine, but the reaction remains rapid.
Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The chloride ion (in the case of acetyl chloride) is an excellent leaving group and is expelled.
Deprotonation: A base, which can be another molecule of the amine starting material or an added non-nucleophilic base like pyridine (B92270) or triethylamine, removes a proton from the nitrogen atom. libretexts.org This final step neutralizes the resulting ammonium (B1175870) ion and yields the final amide product, this compound, and a hydrochloride salt of the base.
When using a carboxylic acid directly with the amine, the reaction is thermodynamically unfavorable at room temperature as it leads to the formation of a stable ammonium carboxylate salt. nih.gov To facilitate direct amide formation, activating agents or catalysts are required to convert the hydroxyl group of the carboxylic acid into a better leaving group. ucl.ac.uk
Kinetic Studies of Relevant Reaction Steps
While specific kinetic data for the synthesis of this compound is not extensively documented in publicly available literature, the kinetics can be inferred from studies of analogous acylation reactions of primary amines. researchgate.net The reaction rate is dependent on several factors, including the concentration of reactants, the nature of the solvent, and the temperature.
Generally, the acylation of amines is a second-order reaction, being first-order with respect to both the amine and the acylating agent. researchgate.net The rate law can be expressed as:
Rate = k[(4-fluorophenyl)methanamine][Acylating Agent]
The reaction rates of amine acylations are known to be very fast. mdpi.com The solvent can play a crucial role; polar aprotic solvents can facilitate the reaction, while protic solvents might solvate the amine, reducing its nucleophilicity. researchgate.net The table below presents representative kinetic data for related acylation reactions to illustrate the influence of amine nucleophilicity on the reaction rate.
| Amine | Acylating Agent | Solvent | Rate Constant (k) (L·mol⁻¹·s⁻¹) |
|---|---|---|---|
| Aniline (B41778) | Benzoyl Chloride | Benzonitrile | 1.0 |
| m-Chloroaniline | Benzoyl Chloride | Benzonitrile | 0.16 |
This table displays kinetic data for the benzoylation of aniline and m-chloroaniline. The data illustrates how electron-withdrawing substituents on the amine, like the chloro group, decrease the reaction rate. A similar, though less pronounced, effect would be expected for the fluorine substituent in (4-fluorophenyl)methanamine. mdpi.com
Catalytic Mechanisms and Their Impact on Product Formation
To improve efficiency and adhere to the principles of green chemistry, catalytic methods for amide bond formation are increasingly favored. rsc.orgsigmaaldrich.com These methods avoid the use of stoichiometric activating agents that generate significant chemical waste. nih.govucl.ac.uk
Lewis Acid Catalysis: Lewis acids, such as boronic acids, are effective catalysts for the direct amidation of carboxylic acids and amines. rsc.org The catalytic cycle is generally proposed to involve:
Activation of the Carboxylic Acid: The boronic acid catalyst reacts with the carboxylic acid to form an acyloxyboron intermediate. This intermediate is more electrophilic than the original carboxylic acid. rsc.org
Nucleophilic Attack by Amine: The amine then attacks the activated carbonyl carbon of the acyloxyboron intermediate.
Product Formation and Catalyst Regeneration: A subsequent intramolecular rearrangement or reaction with another amine molecule leads to the formation of the amide and water, regenerating the boronic acid catalyst. rsc.org
Enzymatic Catalysis: Biocatalysts, such as lipases, can also be employed for amide synthesis. nih.gov These enzymes can catalyze the reaction between a carboxylic acid or an ester and an amine. The mechanism often involves the formation of an acyl-enzyme intermediate. In ATP-dependent enzymes, the carboxylic acid is activated through the formation of an acyl-adenylate or acylphosphate intermediate, making it susceptible to nucleophilic attack by the amine. rsc.orgnih.gov
The choice of catalyst significantly impacts the reaction conditions and product yield. Catalytic methods often allow for milder reaction temperatures and can exhibit high chemoselectivity, which is particularly important when dealing with complex molecules possessing multiple functional groups. ucl.ac.uk The development of efficient catalytic systems is a primary focus of modern research in amide synthesis. sigmaaldrich.com
Advanced Spectroscopic Characterization for Structural Elucidation of N 4 Fluorophenyl Methyl Ethanamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Through a combination of one-dimensional and two-dimensional experiments, the carbon-hydrogen framework and the connectivity of atoms can be established.
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the chemical environment, number, and connectivity of the hydrogen and carbon atoms in N-((4-Fluorophenyl)methyl)ethanamide.
¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for each chemically unique proton. The expected chemical shifts (δ) are influenced by the electronic environment of the nuclei. For this compound, the spectrum is predicted to show four main groups of signals corresponding to the amide proton (N-H), the aromatic protons (C₆H₄), the benzylic methylene (B1212753) protons (-CH₂-), and the acetyl methyl protons (-CH₃).
Aromatic Protons (H-2, H-3, H-5, H-6): These protons, located on the p-fluorophenyl ring, typically appear in the downfield region of the spectrum (δ 7.0–7.4 ppm). Due to the symmetry of the para-substituted ring and coupling to the ¹⁹F atom, they exhibit a characteristic AA'BB' system, which often simplifies to appear as two overlapping triplets or a pair of doublets of doublets. Protons H-2 and H-6 (ortho to the methylene group) are expected to couple with H-3 and H-5, respectively, and also show smaller long-range coupling to the fluorine atom. Similarly, protons H-3 and H-5 (ortho to the fluorine atom) will show a larger coupling to the fluorine atom.
Amide Proton (N-H): The amide proton signal is typically a broad singlet or a triplet (if coupling to the adjacent CH₂ group is resolved) appearing between δ 5.8 and 6.8 ppm. Its chemical shift can be highly dependent on solvent, concentration, and temperature due to hydrogen bonding.
Methylene Protons (-CH₂-): The two protons of the methylene bridge between the phenyl ring and the nitrogen atom are chemically equivalent. They are expected to appear as a doublet around δ 4.3–4.6 ppm due to coupling with the single amide proton (³J(H-H) ≈ 5-6 Hz).
Methyl Protons (-CH₃): The three protons of the acetyl methyl group are equivalent and appear as a sharp singlet in the upfield region of the spectrum, typically around δ 1.9–2.1 ppm.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum reveals a single peak for each unique carbon atom. The presence of the fluorine atom introduces complexities due to carbon-fluorine (C-F) coupling, which splits the signals of the aromatic carbons.
Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded carbon and is expected to appear at approximately δ 170 ppm.
Aromatic Carbons: The carbons of the fluorophenyl ring will show distinct signals. The carbon directly attached to the fluorine (C-4) will be a doublet with a very large one-bond coupling constant (¹J(C-F) ≈ 245 Hz) and a chemical shift around δ 162 ppm. The ortho carbons (C-3, C-5) will appear as a doublet with a two-bond coupling constant (²J(C-F) ≈ 21 Hz) around δ 115 ppm. The meta carbons (C-2, C-6) will also be a doublet due to a three-bond coupling (³J(C-F) ≈ 8 Hz) around δ 129 ppm. The ipso-carbon (C-1), attached to the methylene group, will show the smallest four-bond coupling (⁴J(C-F) ≈ 3 Hz) and resonate around δ 134 ppm. magritek.comrsc.orgresearchgate.netchemicalbook.com
Methylene Carbon (-CH₂-): The benzylic carbon is expected at approximately δ 43 ppm.
Methyl Carbon (-CH₃): The acetyl methyl carbon will be the most upfield signal, appearing around δ 23 ppm.
| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | |||||
|---|---|---|---|---|---|---|
| Assignment | δ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment | δ (ppm) | Multiplicity (due to C-F coupling) |
| -CH₃ | ~2.0 | s (singlet) | - | -CH₃ | ~23 | s |
| -CH₂- | ~4.4 | d (doublet) | ³J(H-H) ≈ 5.7 | -CH₂- | ~43 | s |
| N-H | ~6.2 | t (triplet) or br s | ³J(H-H) ≈ 5.7 | C-2, C-6 | ~129 | d, ³J(C-F) ≈ 8 Hz |
| H-3, H-5 | ~7.1 | t or dd | ³J(H-H) ≈ 8.6, ³J(H-F) ≈ 8.6 | C-3, C-5 | ~115 | d, ²J(C-F) ≈ 21 Hz |
| H-2, H-6 | ~7.3 | dd | ³J(H-H) ≈ 8.6, ⁴J(H-F) ≈ 5.5 | C-1 | ~134 | d, ⁴J(C-F) ≈ 3 Hz |
| C-4 | ~162 | d, ¹J(C-F) ≈ 245 Hz | ||||
| C=O | ~170 | s |
2D NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. For this compound, a key cross-peak would be observed between the N-H proton (δ ~6.2 ppm) and the CH₂ protons (δ ~4.4 ppm), confirming their connectivity. Cross-peaks would also connect the adjacent aromatic protons (H-2/H-6 with H-3/H-5).
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would show correlations between the methyl protons (δ ~2.0 ppm) and the methyl carbon (δ ~23 ppm), the methylene protons (δ ~4.4 ppm) and the methylene carbon (δ ~43 ppm), and the aromatic protons (δ ~7.1-7.3 ppm) with their corresponding aromatic carbons (δ ~115 and ~129 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear experiment reveals correlations between protons and carbons over two to three bonds, which is vital for connecting different spin systems. Key HMBC correlations would include:
From the methyl protons (-CH₃) to the carbonyl carbon (C=O) .
From the methylene protons (-CH₂-) to the carbonyl carbon (C=O) and the aromatic carbons C-1 and C-2/C-6 .
From the amide proton (N-H) to the methylene carbon (-CH₂-) and the carbonyl carbon (C=O) .
Together, these 2D NMR experiments provide unambiguous evidence for the assigned structure of this compound.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. It is particularly useful for identifying polar functional groups. The key absorptions for a secondary amide and a fluorinated aromatic ring are well-defined. spectroscopyonline.comquimicaorganica.org
N-H Stretch: A characteristic sharp, single peak is expected in the region of 3370–3170 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the secondary amide. spectroscopyonline.com
C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups appear just below 3000 cm⁻¹.
Amide I Band: This is one of the most characteristic bands for amides and is primarily due to the C=O stretching vibration. For a secondary amide, it appears as a strong, sharp absorption in the range of 1680–1630 cm⁻¹. spectroscopyonline.comleibniz-fli.de
Amide II Band: This band arises from a combination of N-H in-plane bending and C-N stretching vibrations. It is found between 1570 and 1515 cm⁻¹ and is a useful marker for secondary amides. spectroscopyonline.comnih.gov
C-F Stretch: A strong absorption due to the C-F bond stretching is expected in the fingerprint region, typically between 1250 and 1100 cm⁻¹. nih.gov
Aromatic C=C Stretches: Medium to weak absorptions from the stretching of the carbon-carbon bonds in the aromatic ring are expected in the 1600–1450 cm⁻¹ region.
Raman spectroscopy is a complementary technique to FTIR. It measures the inelastic scattering of monochromatic light and is particularly sensitive to non-polar, symmetric bonds and aromatic rings.
Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the para-substituted benzene (B151609) ring is expected to produce a strong and sharp Raman signal. Aromatic C=C stretching modes also give prominent peaks.
C-H Vibrations: Aromatic and aliphatic C-H stretching vibrations are also visible in the Raman spectrum.
Amide Bands: While the Amide I (C=O stretch) band is visible in Raman spectra, it is often weaker than in the FTIR spectrum. The Amide II band is typically weak in Raman.
Skeletal Vibrations: The C-C and C-N skeletal vibrations in the fingerprint region provide a unique pattern for the molecule.
| Vibrational Mode | Typical FTIR Wavenumber (cm⁻¹) | Typical Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | 3370 - 3170 | Weak/Not Observed | Medium (FTIR) |
| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | 3000 - 2850 | Medium |
| Amide I (C=O Stretch) | 1680 - 1630 | 1680 - 1630 | Strong (FTIR), Medium (Raman) |
| Amide II (N-H Bend, C-N Stretch) | 1570 - 1515 | Weak | Strong (FTIR) |
| Aromatic C=C Stretch | ~1600, ~1500, ~1450 | ~1600, ~1500, ~1450 | Medium (FTIR), Strong (Raman) |
| C-F Stretch | 1250 - 1100 | 1250 - 1100 | Strong (FTIR) |
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high precision, while analysis of the fragmentation pattern provides structural information.
Accurate Mass Determination: The molecular formula of this compound is C₉H₁₀FNO. Using high-resolution mass spectrometry (e.g., ESI-TOF), the exact mass of the protonated molecular ion [M+H]⁺ can be measured and compared to the theoretical value, confirming the elemental composition.
Calculated Exact Mass (C₉H₁₀FNO): 167.0746
Expected [M+H]⁺ Ion: 168.0825
Fragmentation Pathway Analysis: Under electron ionization (EI), the molecular ion (M⁺˙ at m/z 167) is formed, which then undergoes fragmentation. The fragmentation pattern of N-benzyl amides is well-documented and provides key structural clues. sci-hub.se
Benzylic Cleavage: The most favorable and characteristic fragmentation is the cleavage of the benzylic C-N bond. This results in the formation of a highly stable 4-fluorobenzyl cation. This cation can rearrange to the even more stable 4-fluorotropylium ion. This fragment is expected to be the base peak in the spectrum.
[C₇H₆F]⁺, m/z = 109
Alpha-Cleavage (N-CO Bond): Cleavage of the N-CO bond is another common pathway for amides. This would lead to the loss of an acetyl radical (•COCH₃) to form the [M - 43]⁺ ion. nih.govrsc.org
[C₇H₇FN]⁺˙, m/z = 124
Formation of Acylium Ion: Cleavage can also occur to form the acylium ion [CH₃CO]⁺.
[C₂H₃O]⁺, m/z = 43
The observation of the molecular ion at m/z 167 and a base peak at m/z 109 would be strong evidence for the this compound structure. sci-hub.se
Solid State Structural Analysis: Crystallography of N 4 Fluorophenyl Methyl Ethanamide and Derivatives
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is a powerful analytical technique that provides definitive information about the molecular structure and packing of crystalline solids. For derivatives of N-((4-Fluorophenyl)methyl)ethanamide, these studies have been instrumental in defining their conformational preferences and geometric parameters in the solid state.
Determination of Molecular Conformation and Geometry
The geometry around the amide nitrogen is typically trigonal planar, and the amide group itself is generally planar. iucr.org This planarity is crucial for enabling the delocalization of electrons and influences the hydrogen bonding capabilities of the amide proton and carbonyl oxygen.
Analysis of Intramolecular Structural Parameters (e.g., Dihedral Angles, Bond Lengths, Bond Angles)
Detailed analysis of the crystallographic data allows for the precise determination of bond lengths, bond angles, and torsion (dihedral) angles. These parameters are generally expected to fall within established ranges for similar organic compounds.
Table 1: Selected Torsion Angles in N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide iucr.org
| Torsion Angle | Value (°) |
| C7—N1—C1—C2 | 14.68 (17) |
| N1—C1—C2—S1 | 106.91 (11) |
| C1—C2—S1—C3 | 74.53 (10) |
| C1—N1—C4—C6 | 139.85 (13) |
Note: Atom numbering is specific to the reported crystal structure of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide.
Supramolecular Interactions in the Crystal Lattice
Investigation of Hydrogen Bonding Networks (N-H...O, C-H...O)
Hydrogen bonds are among the most significant interactions in the crystal packing of amide-containing molecules. In structures with a secondary amide group, such as this compound, strong N—H···O hydrogen bonds are expected to be a dominant feature. These interactions typically link molecules into chains or more complex networks. nih.gov For instance, in many N-phenylacetamide derivatives, N—H···O hydrogen bonds form infinite C(4) chains. nih.govnih.gov
In addition to the classic N—H···O hydrogen bonds, weaker C—H···O interactions often play a crucial role in consolidating the crystal packing. iucr.org These interactions can link the primary hydrogen-bonded chains into two- or three-dimensional architectures. nih.gov In the crystal structure of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide, pairwise C—H···O hydrogen bonds lead to the formation of inversion-related molecular dimers. iucr.orgresearchgate.netnih.gov
Characterization of Halogen Bonding and Other Non-Covalent Interactions (e.g., C-F...π interactions)
The presence of a fluorine atom on the phenyl ring introduces the possibility of halogen bonding and other fluorine-specific interactions. While fluorine is the least polarizable halogen and generally a weak halogen bond donor, C—F bonds can participate in various non-covalent interactions. nih.gov
Hirshfeld Surface Analysis for Quantitative Intermolecular Contact Characterization
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as the normalized contact distance (dnorm) onto the surface, it is possible to identify regions of significant intermolecular contact.
Table 2: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related N-phenylacetamide Derivative nih.gov
| Contact Type | Contribution (%) |
| H···H | 35.5 |
| H···Cl/Cl···H | 19.2 |
| H···C/C···H | 11.8 |
| H···O/O···H | 11.6 |
| H···S/S···H | 9.7 |
Note: Data is for 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide and serves as an illustrative example of the types of contacts and their relative importance.
The fingerprint plots for a fluorinated compound like this compound would be expected to show significant contributions from H···H, H···O/O···H, H···C/C···H, and H···F/F···H contacts. iucr.org The distinct shapes and features of these plots provide a "fingerprint" of the supramolecular environment, with sharp spikes indicating strong hydrogen bonds (e.g., N—H···O) and more diffuse regions representing weaker van der Waals contacts. nih.govnih.gov This quantitative approach allows for a detailed comparison of the packing motifs in different crystalline forms or between related molecules.
Theoretical and Computational Chemistry Investigations of N 4 Fluorophenyl Methyl Ethanamide
Quantum Chemical Calculations
Quantum chemical calculations are essential for understanding the electronic structure and properties of molecules at the atomic level. These methods, particularly Density Functional Theory (DFT), provide insights into molecular geometry, spectroscopic characteristics, and reactivity.
Density Functional Theory (DFT) Studies for Electronic Structure and Optimized Molecular Geometries
DFT calculations would be employed to determine the most stable three-dimensional arrangement of atoms in N-((4-Fluorophenyl)methyl)ethanamide. This involves optimizing the molecular geometry to find the lowest energy state. Such studies would reveal critical bond lengths, bond angles, and dihedral angles. The electronic structure analysis would detail the distribution of electron density and the nature of the chemical bonds within the molecule.
Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can predict various spectroscopic parameters. For this compound, theoretical calculations could predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are valuable for interpreting experimental NMR spectra. Additionally, the calculation of vibrational frequencies (infrared and Raman spectra) would help in identifying the characteristic vibrational modes of the molecule's functional groups.
Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Indices
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial for predicting a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. From these energies, chemical reactivity indices such as electronegativity, chemical hardness, and global electrophilicity index could be calculated to quantify the molecule's reactive nature.
Molecular Modeling and Simulation
Molecular modeling and simulations provide a lens to view the dynamic behavior of molecules and their interactions.
Conformational Analysis and Potential Energy Surfaces
This compound possesses several rotatable bonds, leading to various possible conformations. A conformational analysis would involve systematically rotating these bonds and calculating the corresponding energy to map out the potential energy surface. This analysis identifies the most stable low-energy conformers and the energy barriers between them, which is critical for understanding the molecule's flexibility and preferred shapes.
Analysis of Intermolecular Interaction Potentials and Binding Modes
Understanding how this compound interacts with other molecules is key to predicting its behavior in a larger system, such as a biological environment. This analysis would involve calculating the potential energy of interaction between the molecule and other relevant molecules or surfaces. It would help in identifying potential hydrogen bonding, van der Waals interactions, and electrostatic interactions, thereby elucidating its potential binding modes.
Chemical Derivatization and Analog Synthesis Strategies for N 4 Fluorophenyl Methyl Ethanamide
Structural Modifications of the Ethanamide Moiety
The ethanamide portion of the molecule offers several avenues for structural modification, including alterations to the acyl group and substitution on the amide nitrogen.
One common strategy is the homologation or variation of the acyl group . The acetyl group (ethanamide) can be replaced with longer alkyl chains, cyclic structures, or aromatic moieties. This is typically achieved by reacting the parent amine, 4-fluorobenzylamine (B26447), with different acylating agents, such as acid chlorides or anhydrides, under standard amidation conditions. For example, using propanoyl chloride or benzoyl chloride would yield N-((4-fluorophenyl)methyl)propanamide and N-((4-fluorophenyl)methyl)benzamide, respectively. These modifications can significantly alter the lipophilicity, steric bulk, and hydrogen bonding capacity of the molecule.
Another key modification is N-alkylation of the amide nitrogen. Introducing alkyl groups on the nitrogen atom removes the N-H bond, eliminating its hydrogen-bond donor capability and increasing steric hindrance around the amide bond. A related compound, N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide, demonstrates the feasibility of N-alkylation with an isopropyl group, alongside substitution on the acyl moiety. nih.gov Selective N-alkylation of amides can be challenging as it often competes with O-alkylation. scientificupdate.com The choice of alkylating agent, base, and solvent is critical to direct the reaction towards the desired N-alkylated product. scientificupdate.com
Furthermore, the alpha-carbon of the acyl group can be functionalized. Substituents can be introduced to introduce new chemical properties or interaction points. An example from a related structure involves the synthesis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide, where a methylsulfonyl group is present on the carbon adjacent to the carbonyl. nih.gov This type of modification is typically achieved by using a substituted acylating agent, such as 2-(methylthio)acetyl chloride, followed by oxidation of the sulfur atom. nih.gov
| Modification Strategy | Reagents/Methods | Resulting Analog Example | Potential Impact on Properties |
| Acyl Group Variation | Reaction of 4-fluorobenzylamine with various acid chlorides (e.g., propanoyl chloride, benzoyl chloride) | N-((4-fluorophenyl)methyl)propanamide | Alters lipophilicity, steric profile |
| N-Alkylation | Alkylation of the amide with alkyl halides (e.g., isopropyl iodide) in the presence of a base | N-isopropyl-N-((4-fluorophenyl)methyl)ethanamide | Removes H-bond donor capacity, increases steric bulk |
| α-Carbon Functionalization | Use of functionalized acylating agents (e.g., 2-(methylsulfonyl)acetyl chloride) | 2-(Methylsulfonyl)-N-((4-fluorophenyl)methyl)ethanamide | Introduces new functional groups and potential interaction sites |
Functionalization and Substitution Patterns on the Fluorophenyl Ring
The fluorophenyl ring is another prime target for modification, allowing for the introduction of various substituents to explore electronic and steric effects. The existing fluorine atom and the N-methylacetamide group influence the regioselectivity of these reactions.
Electrophilic Aromatic Substitution (EAS) is a primary method for adding new substituents to the ring. The acetamido group (-NHC(O)CH₃) is an ortho-, para-directing activator, while the fluorine atom is an ortho-, para-directing deactivator. researchgate.nettotal-synthesis.com Therefore, electrophiles are directed to the positions ortho to the N-methylacetamide group (C2 and C6) and the position ortho to the fluorine atom (C3 and C5). Computational and experimental studies on related N-arylacetamides show a strong preference for fluorination to occur at the position ortho to the acetamido group. researchgate.net Common EAS reactions include:
Halogenation: Introduction of additional halogen atoms (Cl, Br) can be achieved using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) with an appropriate catalyst.
Nitration: The introduction of a nitro group (-NO₂) is typically performed with a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com The nitro group is a strong electron-withdrawing group and can serve as a handle for further transformations, such as reduction to an amino group. The synthesis of related compounds like 4-amino-2-fluoro-N-methylbenzamide demonstrates the introduction of an amino group onto a fluorinated aromatic ring bearing an amide. google.comresearchgate.net
Nucleophilic Aromatic Substitution (SNAr) is generally less feasible on this scaffold. SNAr reactions require the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like a halogen). nih.govresearchgate.net In N-((4-Fluorophenyl)methyl)ethanamide, the ring is not sufficiently electron-deficient to facilitate SNAr at the fluorine-bearing carbon. However, if other activating groups, such as a nitro group, were introduced onto the ring via EAS, subsequent SNAr reactions could become a viable strategy for introducing nucleophiles. mdpi.com
| Substitution Position | Reaction Type | Directing Group Influence | Example Reagents | Potential Product |
| C2 / C6 | Electrophilic Aromatic Substitution | Ortho to N-methylacetamide group (activating) | HNO₃/H₂SO₄ | N-((2-Nitro-4-fluorophenyl)methyl)ethanamide |
| C3 / C5 | Electrophilic Aromatic Substitution | Ortho to Fluorine (deactivating) | Br₂/FeBr₃ | N-((3-Bromo-4-fluorophenyl)methyl)ethanamide |
| C4 (Fluorine replacement) | Nucleophilic Aromatic Substitution | Not favored (ring is not sufficiently electron-deficient) | N/A | N/A |
Synthesis of Novel Chemical Scaffolds Incorporating the this compound Unit
The this compound core can be used as a building block for the synthesis of more complex molecules, particularly heterocyclic systems. This approach leverages the inherent chemical functionality of the scaffold to construct new ring systems.
A prominent strategy involves the construction of heterocyclic rings , such as thiazoles or triazoles. For instance, a series of N-phenylacetamide derivatives containing a 4-arylthiazole moiety has been synthesized. nih.gov A similar synthetic route could be envisioned starting from an analogue of this compound. This process might involve the introduction of an amino group on the phenyl ring, conversion to a thiourea (B124793), and subsequent condensation with an α-haloketone to form the thiazole (B1198619) ring. nih.gov This method effectively integrates the fluorophenyl-amide structure into a larger, heteroaromatic system.
Another example is the synthesis of triazole derivatives . Research on related N-phenylpropanamides has shown their utility as precursors for 1,2,4-triazole (B32235) systems. nih.gov Similarly, the fluorophenyl-amide unit can be incorporated into complex molecules containing 1,2,3-triazoles and 1,3,4-thiadiazoles, demonstrating its versatility as a building block for advanced chemical structures with potential applications in medicinal chemistry. researchgate.net
The use of the this compound unit in multicomponent reactions (MCRs) represents a modern and efficient strategy for generating chemical complexity. MCRs allow for the formation of complex products in a single step from three or more starting materials. nih.gov While specific examples involving this compound are not prevalent, its functional groups (the amide N-H and potentially activated C-H bonds on the phenyl ring) could participate in various MCRs to rapidly generate libraries of novel, complex scaffolds.
| Scaffold Type | Synthetic Strategy | Key Intermediates/Steps | Example Scaffold |
| Thiazole-containing | Heterocyclic ring synthesis (Hantzsch thiazole synthesis) | Conversion to a thiourea derivative, cyclization with an α-haloketone | 2-Amino-4-arylthiazole fused system |
| Triazole-containing | Heterocyclic ring synthesis | Cyclization of functionalized precursors | 1,2,4-Triazole-thio-propanamide derivatives |
| Complex Polycyclics | Multicomponent Reactions (MCRs) | One-pot reaction with multiple reagents | Diverse libraries of complex molecules |
Chemical Reactivity and Transformation Studies of N 4 Fluorophenyl Methyl Ethanamide
Oxidation and Reduction Pathways
The oxidation and reduction of N-((4-Fluorophenyl)methyl)ethanamide target distinct parts of the molecule, primarily the benzylic carbon and the amide carbonyl group, respectively.
Oxidation Pathways
The most susceptible site for oxidation is the benzylic C(sp³)–H bond of the methylene (B1212753) group. Studies on analogous N-benzyl amides have demonstrated that this position can be readily oxidized, leading to the cleavage of the carbon-nitrogen bond. This transformation, known as oxidative debenzylation, can be achieved through various methods, including electrochemical oxidation and chemical reagents. thieme-connect.comacs.orgnih.gov
A common chemical method involves the use of an alkali metal bromide (like KBr) in the presence of an oxidant such as Oxone. acs.orgorganic-chemistry.org This system generates a bromo radical in situ. The reaction proceeds via a radical mechanism where the bromo radical abstracts a hydrogen atom from the benzylic position to form a benzyl (B1604629) radical intermediate. acs.orgorganic-chemistry.org This intermediate is then oxidized to an iminium cation, which is subsequently hydrolyzed to yield 4-fluorobenzaldehyde (B137897) and acetamide (B32628).
Electrochemical methods offer a green alternative for this transformation, achieving selective oxidative cleavage of the benzyl C-N bond without the need for metal catalysts or chemical oxidants. nih.gov In this process, the N-benzyl amide undergoes a single-electron oxidation at the anode to form a radical cation, which ultimately leads to the formation of the corresponding aldehyde and amide. nih.gov
| Oxidation Method | Reagents/Conditions | Primary Products | Proposed Mechanism |
|---|---|---|---|
| Chemical Oxidation | Alkali Metal Bromide (e.g., KBr), Oxone, Na2CO3 | 4-Fluorobenzaldehyde, Acetamide | Bromo radical-mediated hydrogen abstraction from benzylic carbon. acs.orgorganic-chemistry.org |
| Electrochemical Oxidation | Undivided cell, Carbon electrodes, Electrolyte (e.g., Bu4NBF4) in CH3CN/H2O | 4-Fluorobenzaldehyde, Acetamide | Anodic single-electron transfer leading to C-N bond cleavage. nih.gov |
Reduction Pathways
The reduction of this compound targets the amide carbonyl group. The outcome of the reduction is highly dependent on the choice of the reducing agent.
Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of completely reducing the amide functional group to an amine. chemistrysteps.comquora.com The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, ultimately replacing the carbonyl oxygen with two hydrogen atoms. The expected product from the LiAlH₄ reduction of this compound is N-(4-fluorobenzyl)ethanamine.
In contrast, sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally incapable of reducing amides under standard conditions. libretexts.org Significant reduction of amides with NaBH₄ typically requires harsh conditions, such as high temperatures (e.g., 162 °C in diglyme), or the use of additives like Lewis acids (e.g., LiCl) to enhance the electrophilicity of the carbonyl carbon.
| Reducing Agent | Typical Conditions | Expected Product | Reactivity Notes |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether (e.g., THF, Diethyl ether), followed by aqueous workup | N-(4-fluorobenzyl)ethanamine | Powerful agent; readily reduces amides to amines. quora.comlibretexts.org |
| Sodium Borohydride (NaBH₄) | Protic solvents (e.g., MeOH, EtOH) at room temperature | No reaction | Generally unreactive towards amides under standard conditions. libretexts.org |
Nucleophilic and Electrophilic Substitution Reactions
The 4-fluorophenyl ring in this compound is the primary site for both nucleophilic and electrophilic substitution reactions.
Nucleophilic Aromatic Substitution (SNA_r_)
The presence of a halogen, particularly fluorine, on an aromatic ring that is also influenced by electron-withdrawing effects makes the ring susceptible to nucleophilic aromatic substitution (SNA_r_). wikipedia.org In this reaction, a nucleophile displaces the fluoride (B91410) ion. The reaction proceeds via an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov The stability of this intermediate, and thus the reaction rate, is enhanced by the presence of electron-withdrawing groups at the ortho and para positions relative to the leaving group. masterorganicchemistry.com For this compound, strong nucleophiles (e.g., alkoxides, amines) can attack the carbon atom bearing the fluorine, leading to the displacement of the fluoride ion.
Electrophilic Aromatic Substitution (EAS)
The aromatic ring can also be attacked by electrophiles. The position of substitution is determined by the cumulative directing effects of the two substituents on the ring: the fluorine atom and the N-acetylmethyl group (-CH₂NHCOCH₃).
Fluorine : Fluorine is an electronegative atom and deactivates the ring towards electrophilic attack through a negative inductive effect (-I). However, it possesses lone pairs of electrons that can be donated into the ring via a positive resonance effect (+R). This resonance effect stabilizes the carbocation intermediate when the attack occurs at the ortho and para positions. Consequently, fluorine is classified as an ortho, para-directing deactivator. uomustansiriyah.edu.iqlibretexts.org
Given that the para position is already occupied by the fluorine atom, the directing effects of both groups will influence substitution at the remaining ortho and meta positions. The fluorine atom directs ortho to itself (positions 3 and 5), and the N-acetylmethyl group directs ortho to itself (positions 3 and 5). Therefore, there is a strong synergistic effect directing incoming electrophiles to the positions ortho to the N-acetylmethyl group (C3 and C5).
| Reaction Type | Attacking Species | Reactive Site | Directing Effects & Products |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNA_r_) | Strong Nucleophiles (e.g., RO⁻, R₂NH) | C4 (Carbon attached to Fluorine) | Displacement of the fluoride ion to form 4-substituted derivatives. wikipedia.org |
| Electrophilic Aromatic Substitution (EAS) | Electrophiles (e.g., NO₂⁺, Br⁺, RCO⁺) | Aromatic Ring (C2, C3, C5, C6) | Substitution occurs primarily at the C3 and C5 positions, ortho to the N-acetylmethyl group, due to the combined directing effects of F and -CH₂NHCOCH₃. uomustansiriyah.edu.iqlibretexts.org |
Hydrolytic Stability and Degradation Pathways
Hydrolytic Stability
Amides are among the most stable carboxylic acid derivatives due to resonance stabilization of the amide bond. Consequently, their hydrolysis generally requires harsh reaction conditions, such as prolonged heating in the presence of strong acids or bases. youtube.com
Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of (4-fluorophenyl)methanamine lead to the formation of acetic acid. youtube.com
Base-Catalyzed Hydrolysis : Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution reaction. This forms a tetrahedral intermediate which then collapses, expelling the (4-fluorophenyl)methanaminyl anion as the leaving group. This anion is a strong base and immediately deprotonates the newly formed acetic acid, driving the reaction to completion to form acetate (B1210297) and (4-fluorophenyl)methanamine. youtube.comresearchgate.net
The stability of the amide bond in this compound makes it relatively resistant to hydrolysis under neutral pH and ambient temperature.
Degradation Pathways
Beyond hydrolysis, the compound may degrade under thermal stress. While specific studies on this compound are not widely available, research on analogous N-benzyl compounds suggests that thermolysis can proceed through radical pathways. rsc.org The weakest bonds in the molecule are likely the benzylic C-N bond and the C-C bond adjacent to the carbonyl group. Thermal degradation could potentially lead to fragmentation, possibly involving the homolytic cleavage of the N-CH₂ bond to form a benzyl radical and an acetamide radical, which would then undergo further reactions.
Potential Non Biological Chemical Applications and Materials Science
Utility as an Analytical Reference Standard in Chemical Analysis
One of the primary commercial applications of N-((4-Fluorophenyl)methyl)ethanamide is its use as an analytical reference standard. biosynth.com Reference standards are highly purified compounds used as a benchmark for qualitative and quantitative analysis. In analytical chemistry, they are indispensable for ensuring the accuracy and reliability of test results.
The compound is offered by chemical suppliers for research purposes, specifically for pharmaceutical testing and other analytical applications. biosynth.comscbt.com As a reference standard, it is used to:
Identify and quantify the compound in various samples.
Validate analytical methods , ensuring they are accurate, precise, and reproducible.
Serve as a starting material for the synthesis of related compounds or potential impurities in research and quality control settings.
The suitability of this compound as a reference standard is based on its well-defined chemical structure and properties, which can be precisely characterized.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 86010-68-6 |
| Molecular Formula | C₉H₁₀FNO |
| Molecular Weight | 167.19 g/mol scbt.com |
| Appearance | Crystalline solid |
| Purity | Typically offered at high purity (e.g., 95.0% or higher) chemsrc.com |
This data is compiled from various chemical supplier specifications.
Exploration in Polymer Chemistry and Advanced Materials (e.g., functional fluorinated polymers)
While specific, large-scale applications of this compound in polymer chemistry are not extensively documented in mainstream literature, its structure suggests potential utility in the development of functional fluorinated polymers. Fluorinated polymers are a unique class of materials known for their exceptional properties, including high thermal stability, chemical resistance, low friction coefficients, and unique wetting behaviors. mdpi.com
The incorporation of the this compound moiety into a polymer backbone could impart specific functionalities:
Enhanced Thermal Stability: The presence of the fluorine-carbon bond, one of the strongest single bonds in organic chemistry, can enhance the thermal and oxidative stability of the resulting polymer.
Modified Solubility and Surface Properties: The fluorinated phenyl group can alter the polymer's solubility in specific organic solvents and influence its surface energy, potentially leading to materials with hydrophobic or oleophobic properties. mdpi.com
Introduction of Functional Groups: The amide linkage provides a site for potential hydrogen bonding, which can influence the polymer's mechanical properties, such as its rigidity and melting point.
This compound could theoretically be used as a monomer or a modifying agent in the synthesis of specialized polyamides or other polymers where its specific properties are desired. Research into fluorinated polyimides and other advanced polymers often involves synthesizing monomers that contain fluorine to achieve low absorption loss for applications like optical waveguides. researchgate.net The principles used in these studies could be applicable to monomers like this compound.
Role as a Precursor in the Synthesis of Other Specialty Chemicals
This compound serves as a valuable building block or intermediate in multi-step organic synthesis for the creation of more complex specialty chemicals. smolecule.com Its synthesis from readily available starting materials and the reactivity of its functional groups make it a useful precursor.
The most common laboratory and industrial synthesis methods for this compound involve the acylation of a fluorinated amine.
Table 2: Common Synthesis Routes for this compound
| Reaction Type | Reactants | Catalyst/Reagent | Description |
|---|---|---|---|
| Amidation | 4-Fluorobenzylamine (B26447) and Acetic Anhydride (B1165640) | Pyridine (B92270) | A straightforward and cost-effective method where the amine is acylated by the anhydride. smolecule.com |
| Acylation | 4-Fluorobenzylamine and Acetyl Chloride | Base (e.g., triethylamine) | A similar method using a more reactive acylating agent. |
| Reductive Amination | 4-Fluorobenzaldehyde (B137897) and Ethanamide | Reducing Agent (e.g., Sodium cyanoborohydride) | A less common but viable route involving the formation of an imine followed by reduction. smolecule.com |
As a precursor, this compound can be used to synthesize other chemicals for various industries, including agrochemicals and pharmaceuticals. smolecule.com The fluorophenyl group is a common feature in many biologically active molecules, and this compound provides a convenient way to introduce this moiety during a synthetic sequence.
Q & A
Basic: What synthetic methodologies are optimal for preparing N-((4-Fluorophenyl)methyl)ethanamide, and how are reaction conditions optimized?
Answer:
this compound can be synthesized via nucleophilic substitution or reductive amination. For example, reductive amination of 4-fluorobenzylamine with acetyl chloride in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) in methanol at 0–25°C yields the target compound . Optimization includes controlling pH (~6–7) and temperature to suppress side reactions. Purity is enhanced via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Answer:
- 1H/13C NMR : Confirm structure via characteristic peaks: δ ~2.1 ppm (CH3CO), δ ~4.3 ppm (N-CH2-Ar), and aromatic protons at δ ~7.0–7.3 ppm (4-fluorophenyl) .
- IR : Amide C=O stretch at ~1650–1680 cm⁻¹ and N-H bend at ~1550 cm⁻¹ .
- HPLC : Purity assessment using C18 columns (e.g., 98.9% purity at RT = 21.6 min with acetonitrile/water gradients) .
Basic: How does the solubility of this compound vary under different experimental conditions?
Answer:
Solubility in polar solvents (e.g., DMSO, ethanol) is moderate due to the amide group. In nonpolar solvents (hexane), solubility is poor. For supercritical CO2 systems (analogous to phenacetin in ), solubility increases with temperature (308–328 K) and pressure (9–19 MPa), correlating with the Peng-Robinson equation . Pre-formulation studies should include solubility parameter calculations (Hansen solubility parameters) to optimize solvent selection .
Advanced: How can researchers resolve contradictions in synthetic yields or biological activity data for fluorophenyl-containing amides?
Answer:
- Yield Discrepancies : Optimize stoichiometry (e.g., excess acetyl chloride) and reaction time. For example, yields for similar amides range from 32% to 78% depending on substituent electronic effects .
- Biological Activity Variability : Use standardized assays (e.g., enzyme inhibition IC50) and validate via dose-response curves. Structural analogs in show activity differences due to fluorophenyl orientation in target binding pockets .
- Statistical Tools : Apply ANOVA to compare batch-to-batch variability or PCA to identify critical reaction parameters .
Advanced: What strategies are employed to study the biological targets and mechanisms of this compound derivatives?
Answer:
- Enzyme Inhibition : Screen against serine hydrolases or cytochrome P450 isoforms using fluorogenic substrates (e.g., 4-nitrophenyl acetate hydrolysis) .
- Receptor Binding : Radioligand displacement assays (e.g., [3H]-labeled antagonists for GPCRs) to measure Ki values .
- Computational Docking : Use Schrödinger Suite or AutoDock Vina to model interactions between the fluorophenyl group and hydrophobic enzyme pockets .
Advanced: How can computational modeling guide the design of this compound analogs with improved pharmacokinetic properties?
Answer:
- ADMET Prediction : Tools like SwissADME predict logP (~2.1), high GI absorption, and CYP2D6 inhibition risk .
- QSAR Models : Correlate substituent electronegativity (e.g., fluorine’s σp value) with metabolic stability .
- MD Simulations : Assess binding mode stability in aqueous environments (e.g., GROMACS simulations) to optimize hydrogen bonding with targets .
Advanced: What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Answer:
- Purification : Replace column chromatography with recrystallization or distillation for cost-effectiveness .
- Byproduct Management : Monitor N-acylation side products via inline FTIR or LC-MS .
- Process Safety : Assess thermal stability (DSC/TGA) to avoid exothermic decomposition during scale-up .
Advanced: How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) impact the physicochemical and biological properties of ethanamide derivatives?
Answer:
- Lipophilicity : Fluorine increases logP by ~0.5 compared to chlorine, enhancing blood-brain barrier penetration .
- Metabolic Stability : Fluorine reduces CYP-mediated oxidation, prolonging half-life (e.g., t1/2 = 6.2 hrs vs. 4.1 hrs for Cl-substituted analogs) .
- Target Affinity : Fluorine’s electronegativity improves hydrogen bonding with kinase ATP pockets (e.g., 10-fold higher IC50 in fluorophenyl vs. methoxyphenyl analogs) .
Advanced: What experimental and computational approaches validate the stability of this compound under physiological conditions?
Answer:
- Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions; monitor via HPLC .
- Plasma Stability : Incubate in rat plasma (37°C, 24 hrs); quantify intact compound using LC-MS/MS .
- DFT Calculations : Predict degradation pathways (e.g., amide hydrolysis activation energy) using Gaussian 16 .
Advanced: How can researchers leverage high-throughput screening (HTS) to identify novel applications of this compound in drug discovery?
Answer:
- Library Design : Include 500+ analogs with varied substituents on the acetamide and fluorophenyl groups .
- Assay Platforms : Use fluorescence polarization for protein-binding studies or luminescence-based cytotoxicity assays (e.g., CellTiter-Glo®) .
- Hit Validation : Confirm HTS hits with SPR (surface plasmon resonance) for binding kinetics (ka/kd) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
